4-{[5-(furan-2-yl)-1,2-oxazol-3-yl]formamido}-N-(quinolin-8-yl)butanamide
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Overview
Description
4-{[5-(furan-2-yl)-1,2-oxazol-3-yl]formamido}-N-(quinolin-8-yl)butanamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(furan-2-yl)-1,2-oxazol-3-yl]formamido}-N-(quinolin-8-yl)butanamide typically involves multi-step organic reactions. The process may start with the preparation of the furan and quinoline derivatives, followed by their coupling through various organic reactions such as amide bond formation, cyclization, and functional group transformations. Common reagents and conditions include:
Amide bond formation: Using coupling agents like EDCI or DCC in the presence of a base.
Cyclization: Utilizing conditions that promote ring closure, such as heating or the use of specific catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-{[5-(furan-2-yl)-1,2-oxazol-3-yl]formamido}-N-(quinolin-8-yl)butanamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like PCC or KMnO4.
Reduction: Employing reducing agents such as NaBH4 or LiAlH4.
Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration as a candidate for drug development due to its unique structure.
Industry: Possible applications in materials science or as a catalyst in organic reactions.
Mechanism of Action
The mechanism by which 4-{[5-(furan-2-yl)-1,2-oxazol-3-yl]formamido}-N-(quinolin-8-yl)butanamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-{[5-(furan-2-yl)-1,2-oxazol-3-yl]formamido}-N-(quinolin-8-yl)butanamide: can be compared with other isoxazole derivatives, quinoline derivatives, and furan-containing compounds.
Isoxazole derivatives: Known for their diverse biological activities.
Quinoline derivatives: Widely studied for their medicinal properties.
Furan-containing compounds: Often used in organic synthesis and materials science.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
5-(furan-2-yl)-N-[4-oxo-4-(quinolin-8-ylamino)butyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c26-19(24-15-7-1-5-14-6-2-10-22-20(14)15)9-3-11-23-21(27)16-13-18(29-25-16)17-8-4-12-28-17/h1-2,4-8,10,12-13H,3,9,11H2,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLJWQHGSKPKHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CCCNC(=O)C3=NOC(=C3)C4=CC=CO4)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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